molecular formula C13H23N3O B13300614 1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane

1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane

Cat. No.: B13300614
M. Wt: 237.34 g/mol
InChI Key: SBVHJGCDZAWZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[25]octane is a complex organic compound that features a piperazine ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane typically involves the reaction of 4-methylpiperazine with a suitable spirocyclic precursor. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with a spirocyclic halide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various applications where specific molecular interactions are required .

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

6-azaspiro[2.5]octan-2-yl-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H23N3O/c1-15-6-8-16(9-7-15)12(17)11-10-13(11)2-4-14-5-3-13/h11,14H,2-10H2,1H3

InChI Key

SBVHJGCDZAWZND-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC23CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.